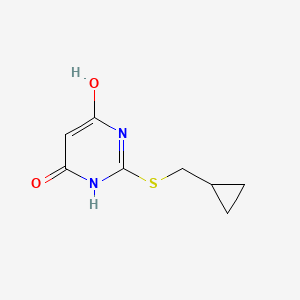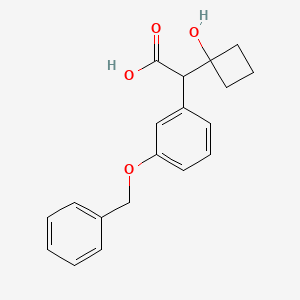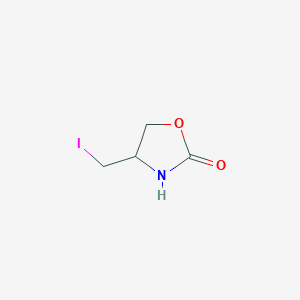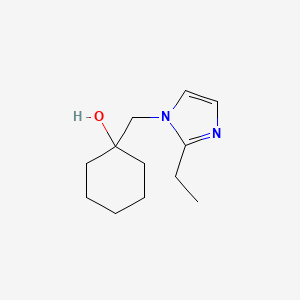
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to an imidazole ring via a methylene bridge The imidazole ring is further substituted with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Substitution with Ethyl Group: The imidazole ring is then substituted with an ethyl group using ethylating agents such as ethyl iodide under basic conditions.
Attachment to Cyclohexanol: The final step involves the attachment of the ethyl-substituted imidazole to cyclohexanol via a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexanone.
Reduction: 1-((2-Ethyl-1H-imidazolin-1-yl)methyl)cyclohexan-1-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
科学的研究の応用
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: The imidazole ring is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential as a drug candidate.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound could be used as a probe to study biological processes involving imidazole-containing molecules.
作用機序
The mechanism of action of 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions . The cyclohexanol moiety could enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
類似化合物との比較
Similar Compounds
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its antimicrobial properties.
1,2-bis((1H-imidazol-1-yl)methyl)benzene: Used in coordination chemistry.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its use in analytical chemistry.
Uniqueness
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is unique due to the combination of the cyclohexanol moiety with the ethyl-substituted imidazole ring. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-[(2-ethylimidazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-2-11-13-8-9-14(11)10-12(15)6-4-3-5-7-12/h8-9,15H,2-7,10H2,1H3 |
InChIキー |
KWLFVOLWWLOGML-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


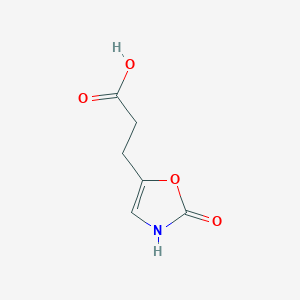

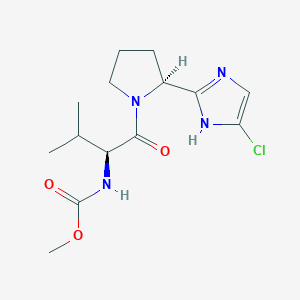

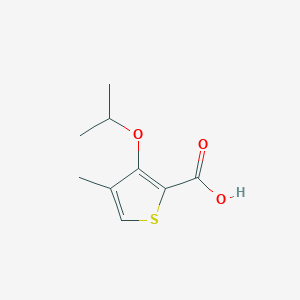
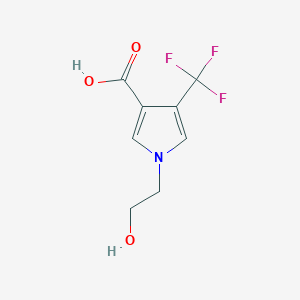
![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)
![(R)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13342688.png)
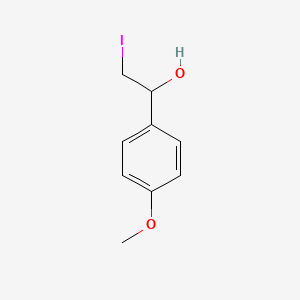
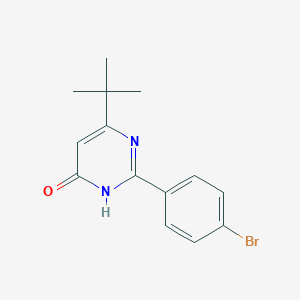
![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)
